molecular formula C20H28N2O2 B5978749 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone

1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone

Cat. No. B5978749
M. Wt: 328.4 g/mol
InChI Key: YWSORCYMJRFIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potency and availability on the black market. Despite being classified as a Schedule I drug in the United States, U-47700 continues to be used recreationally and has been linked to numerous overdose deaths. However, U-47700 also has potential scientific research applications, particularly in the field of pain management.

Mechanism of Action

1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids such as morphine and fentanyl. It binds to the receptor with high affinity, leading to the activation of downstream signaling pathways that ultimately result in pain relief.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone has been shown to produce sedation, respiratory depression, and euphoria in animal models. It may also have effects on other neurotransmitter systems, such as dopamine and serotonin, which could contribute to its abuse potential.

Advantages and Limitations for Lab Experiments

1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone has several advantages for use in laboratory experiments, including its potency and selectivity for the mu-opioid receptor. However, it also has limitations, such as its potential for abuse and lack of safety data in humans.

Future Directions

There are several potential future directions for research on 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone, including:
1. Further studies on its efficacy and safety as a pain management drug in humans.
2. Investigation of its potential for use in treating opioid addiction or withdrawal.
3. Development of new compounds that target the mu-opioid receptor with greater selectivity and reduced abuse potential.
4. Examination of the effects of 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone on other neurotransmitter systems, such as dopamine and serotonin, and their potential role in its abuse potential.
5. Investigation of the pharmacokinetics and metabolism of 1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone in humans to better understand its potential for toxicity and overdose.

Synthesis Methods

1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone is typically synthesized using a multistep process that involves the reaction of several chemicals, including 3-(2-phenylethyl)-1-piperidinyl)propan-1-one and 2-bromo-1-(4-methoxyphenyl)propan-1-one. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-pyrrolidinone has been studied for its potential use as a pain management drug due to its potent analgesic effects. It has been shown to be effective in reducing pain in animal models, and may have advantages over traditional opioid drugs due to its lower risk of respiratory depression and dependence.

properties

IUPAC Name

1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-19-9-5-13-21(19)15-12-20(24)22-14-4-8-18(16-22)11-10-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSORCYMJRFIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCC2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0118049.P001

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